2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-4-3-5-10(9(8)2)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPQMZVEUUVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,3-dimethylphenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t)
- Molecular Formula: C₁₀H₁₂ClNO
- Key Data : Melting point (213°C), IR peaks (3393 cm⁻¹ for N–H stretching) .
- Comparison: The absence of the carbamoylmethyl group simplifies the structure, reducing steric hindrance.
2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)
- Molecular Formula: C₁₀H₁₂ClNO
- Key Data : Used as a herbicide (e.g., thenylchlor) and fungicide. The 2,6-dimethyl substitution enhances steric shielding around the amide bond, increasing stability against hydrolysis compared to 2,3-dimethyl analogs .
2-Chloro-N-(2,4-dimethylphenyl)acetamide
- Crystallographic Insight : The N–H bond adopts a syn conformation relative to the ortho-methyl group, influencing hydrogen-bonding networks in the solid state. This contrasts with 2,3-dimethyl derivatives, where steric effects from adjacent substituents may alter packing .
Functional Group Modifications
2-Chloro-N-(2,6-diethylphenyl)acetamide
- Molecular Formula: C₁₂H₁₆ClNO
- Key Data : Diethyl groups increase lipophilicity (logP ~3.2), enhancing soil adsorption in agricultural applications. This compound is a precursor to herbicides like alachlor .
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Pharmacological and Agricultural Derivatives
N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide Hydrochloride
- Key Data : A discontinued research compound (CymitQuimica), this derivative’s dual carbamoyl groups may enhance receptor binding affinity but complicate synthesis .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Xylachlor)
Physicochemical and Structural Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural characteristics are crucial for understanding its interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antiviral and anticancer properties. Below are the primary areas of focus:
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds related to this compound. For instance, derivatives have shown effectiveness against viruses such as the Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).
- Inhibition of HCV : Compounds structurally similar to this compound demonstrated significant inhibition of HCV replication, with effective concentrations (EC50) ranging from 5 to 28 μM .
- RSV Inhibition : In vitro studies indicated that certain derivatives could inhibit RSV replication effectively at micromolar concentrations .
Anticancer Activity
Research has also explored the anticancer potential of this compound. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
- Mechanism of Action : The compound may act by inhibiting protein kinases or other critical enzymes involved in cell proliferation and survival .
- Selectivity and Efficacy : Studies have reported a selectivity index indicating that the compound selectively targets cancer cells over normal cells, which is a desirable property in anticancer drug design .
Data Tables
| Activity Type | Target Virus/Cancer | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antiviral | HCV | 5–28 μM | |
| Antiviral | RSV | Micromolar range | |
| Anticancer | Various Cancer Types | Selectivity Index > 10 |
Case Studies
- Case Study on HCV : A study evaluated the antiviral activity of several compounds related to this compound against HCV. Results showed a significant reduction in viral load with an IC50 value indicating high potency compared to standard treatments .
- Case Study on Cancer Cell Lines : In vitro assays on various cancer cell lines demonstrated that the compound inhibited cell growth significantly, with a notable selectivity for malignant cells over healthy cells. This selectivity was quantified through cytotoxicity assays yielding IC50 values that support further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
